Methyl 1-acetyl-1H-pyrrole-3-carboxylate

説明

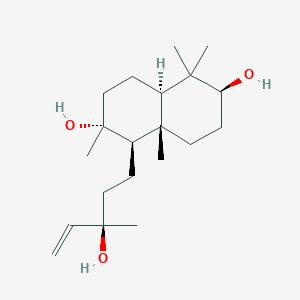

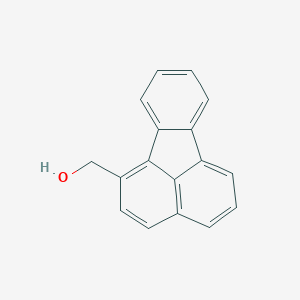

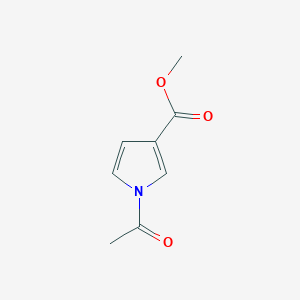

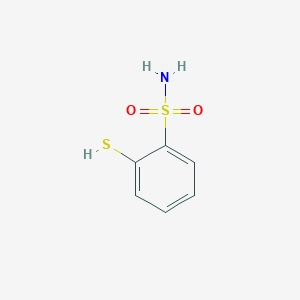

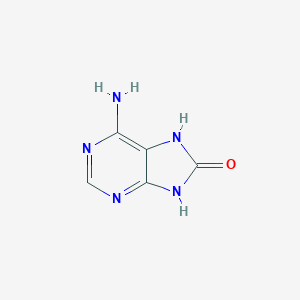

Methyl 1-acetyl-1H-pyrrole-3-carboxylate is a chemical compound that falls within the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The specific structure of methyl 1-acetyl-1H-pyrrole-3-carboxylate suggests that it is a pyrrole derivative with an acetyl group at the first position and a carboxylate group at the third position, with a methyl ester functionality.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, a general approach to synthesizing pyrrole derivatives, such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, involves a three-component condensation of active methylene compounds, aldehydes, and amines. This method, as described in the literature, can be adapted to synthesize a wide variety of pyrrole derivatives by varying the substrates used in the reaction . Although the specific synthesis of methyl 1-acetyl-1H-pyrrole-3-carboxylate is not detailed in the provided papers, the methodologies discussed could potentially be applied or modified for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. The presence of an acetyl group and a carboxylate ester in methyl 1-acetyl-1H-pyrrole-3-carboxylate would influence its electronic distribution and steric hindrance, potentially affecting its reactivity in further chemical reactions. The structure of related compounds has been confirmed using techniques such as 1H NMR and MS , which are standard methods for determining the structure of organic compounds.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. An example provided in the literature is the AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate, leading to the formation of a 2H-pyrrole derivative . This suggests that methyl 1-acetyl-1H-pyrrole-3-carboxylate could also participate in similar reactions, potentially undergoing electrophilic substitution or nucleophilic addition reactions depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1-acetyl-1H-pyrrole-3-carboxylate would be influenced by its functional groups. The acetyl group could increase the compound's hydrophobicity, while the carboxylate ester might contribute to its solubility in organic solvents. The compound's melting point, boiling point, and solubility would be key physical properties to consider. Although the specific properties of methyl 1-acetyl-1H-pyrrole-3-carboxylate are not detailed in the provided papers, similar compounds have been characterized, and their properties can provide insights into what might be expected for this compound .

科学的研究の応用

Role of Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms against pathogens and stress conditions. This study highlights the importance of P5C metabolism in plants, particularly in mitochondrial processes involved in resistance against bacterial pathogens. It suggests that changes in mitochondrial P5C synthesis or levels can induce a hypersensitive response, a form of programmed cell death, during pathogen infection. The findings underscore the potential of targeting proline-P5C metabolism for enhancing plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).

Mechanisms of Pyrolysis of Polysaccharides

This review explores the pyrolytic behavior of naturally occurring and synthetic polysaccharides, focusing on the chemical mechanisms involved in the formation of small carbon chain products during pyrolysis. It discusses the influence of linkage types and additives on pyrolytic pathways, offering insights into the formation of compounds such as glycolaldehyde and acetol. The study provides a basis for understanding the thermal degradation of polysaccharides, which could relate to the thermal behavior of pyrrole derivatives in synthetic processes (Ponder & Richards, 1994).

Epigenetics and Post-transcriptional Regulation in Cancer and Chronic Diseases

This review presents the interplay between histone acetylation and microRNAs (miRNAs) in carcinogenesis and chronic diseases, highlighting the cooperative regulation of target genes by these epigenetic mechanisms. It identifies specific miRNAs that collaborate with histone deacetylases (HDACs) in regulating key pathways, suggesting that a deeper understanding of these interactions could lead to novel therapeutic approaches (Swierczynski et al., 2015).

Xylan Derivatives and Their Application Potential

This mini-review discusses the chemical modification of xylan, a polysaccharide, into biopolymer ethers and esters with specific functional properties. It describes the synthesis of novel xylan esters under various conditions, highlighting the potential applications of these derivatives in drug delivery and as antimicrobial agents. This research could be relevant to the modification and application potential of pyrrole-based compounds in similar biopolymer contexts (Petzold-Welcke et al., 2014).

Acetyl-CoA Carboxylase-a as a Novel Target for Cancer Therapy

This study focuses on Acetyl-CoA carboxylases (ACC), enzymes critical in fatty acid synthesis, highlighting ACCA's up-regulation in various cancers. It posits ACCA as a potential target for cancer therapy, suggesting that inhibitors developed for metabolic diseases could serve as therapeutic agents. This research underscores the importance of metabolic pathways in cancer treatment, which may extend to the study of pyrrole derivatives as potential modulators of such pathways (Wang et al., 2010).

Safety and Hazards

“Methyl 1-acetyl-1H-pyrrole-3-carboxylate” is classified as a danger according to GHS05 and GHS07 . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

作用機序

Target of Action

Methyl 1-acetyl-1H-pyrrole-3-carboxylate is a heterocyclic compound . The primary target of this compound is the respiratory system . .

Mode of Action

It’s possible that it interacts with certain enzymes or proteins in the respiratory system, leading to changes in cellular function

Result of Action

Given its primary target, it may have effects on the respiratory system . .

特性

IUPAC Name |

methyl 1-acetylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEPOBYEFLQFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575995 | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

CAS RN |

126481-00-3 | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)